5-anilino-6-phenyl-3(2H)-pyridazinone
Description
Historical Context and Evolution of Pyridazinone Scaffolds in Medicinal Chemistry
The exploration of pyridazine (B1198779) chemistry dates back to the late 19th century, with the first pyridazines being synthesized by Fischer in 1886. researchgate.net However, it was not until several decades later that significant attention was devoted to their chemical and biological properties. researchgate.net Initially, research into pyridazinone derivatives was driven by their potential applications in the agrochemical industry and in the development of cardiovascular drugs. researchgate.net
Over the years, the functionalization of various positions on the pyridazinone ring has proven to be a straightforward process, making it an attractive building block for medicinal chemists. researchgate.net This has led to the synthesis of a vast number of derivatives, including monocyclic, bicyclic, and tricyclic systems. nih.gov The evolution of research has revealed that these compounds possess a wide array of pharmacological activities, leading to the development of several commercially available drugs. For instance, emorfazone (B1671226) is marketed as an analgesic and anti-inflammatory agent, while pimobendan, bemoradan, and levosimendan (B1675185) are used for their cardiotonic and antihypertensive properties. researchgate.net
Significance of the 3(2H)-Pyridazinone Nucleus as a Privileged Scaffold for Research
The 3(2H)-pyridazinone nucleus is widely regarded as a "privileged scaffold" in medicinal chemistry. nih.govrsc.org This designation stems from its ability to serve as a core structure for ligands that can interact with a diverse range of biological targets, resulting in a broad spectrum of pharmacological effects. nih.govbenthamdirect.com The structural features of the 3(2H)-pyridazinone ring, including the presence of two nitrogen atoms and a keto group, allow for hydrogen bonding and protonation reactions, which contribute to its varied biological activities. nih.gov
Derivatives of 3(2H)-pyridazinone have been reported to exhibit a remarkable number of therapeutic properties, including:
Anti-inflammatory and analgesic effects nih.govresearchgate.netnih.gov
Anticancer and anti-proliferative activities nih.govresearchgate.netnih.gov
Cardiovascular effects, such as cardiotonic, antihypertensive, and antiplatelet actions researchgate.netresearchgate.netnih.gov
Antimicrobial and antiviral properties nih.govnih.gov
Central nervous system activities, including anticonvulsant effects benthamdirect.comresearchgate.net
This wide range of biological activities underscores the importance of the 3(2H)-pyridazinone scaffold as a fertile ground for the discovery of new drug candidates. researchgate.netresearchgate.net
Rationale for Investigating 5-Anilino-6-phenyl-3(2H)-pyridazinone Derivatives in Academic Research
The rationale for the academic investigation of this compound derivatives is rooted in the established biological significance of the 6-phenyl-3(2H)-pyridazinone core and the demonstrated influence of substituents at the 5-position. researchgate.net Research has shown that modifications at this position can significantly impact the pharmacological profile of the resulting compounds. researchgate.net
Specifically, the synthesis of 6-aryl-5-amino-3(2H)-pyridazinones has been pursued with the aim of developing new potential platelet aggregation inhibitors. researchgate.net The introduction of an amino group at the C5 position of the pyridazinone ring is a key structural modification being explored. Furthermore, studies on various 5-substituted-6-phenyl-3(2H)-pyridazinones have revealed their potential as antiplatelet agents, with the nature of the substituent at position 5 playing a crucial role in their activity and mechanism of action. nih.govresearchgate.net For example, compounds with a phenylthio group or a 3-phenyl-3-oxo-propenyl fragment at this position have shown notable antiplatelet activity. nih.gov The investigation of an anilino group (a substituted amino group) at the 5-position is a logical extension of this line of inquiry, aiming to explore how this specific substituent modulates the biological properties of the 6-phenyl-3(2H)-pyridazinone scaffold.
Structure
3D Structure
Properties
Molecular Formula |
C16H13N3O |
|---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
4-anilino-3-phenyl-1H-pyridazin-6-one |
InChI |
InChI=1S/C16H13N3O/c20-15-11-14(17-13-9-5-2-6-10-13)16(19-18-15)12-7-3-1-4-8-12/h1-11H,(H2,17,18,20) |
InChI Key |
RSGLBRJXNLGSKY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NNC(=O)C=C2NC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=O)C=C2NC3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Anilino 6 Phenyl 3 2h Pyridazinone and Its Analogues
Classical Approaches to Pyridazinone Ring System Synthesis
The foundational synthesis of the pyridazinone ring often relies on well-established condensation and cyclization reactions. These methods typically involve the formation of the heterocyclic ring from acyclic precursors.
Condensation Reactions with Hydrazine Derivatives
A primary and widely utilized method for constructing the 3(2H)-pyridazinone ring is the condensation reaction between a suitable 1,4-dicarbonyl compound and a hydrazine derivative. sphinxsai.com The reaction of a γ-keto acid with hydrazine hydrate is a direct and efficient route to form the six-membered heterocyclic ring.
In a typical synthesis of the 6-phenyl-3(2H)-pyridazinone core, 4-oxo-4-phenylbutanoic acid (also known as 3-benzoylpropionic acid) is reacted with hydrazine hydrate. mdpi.com The reaction proceeds via a cyclocondensation mechanism, where the hydrazine nitrogen atoms react with the two carbonyl groups of the keto acid to form the pyridazinone ring with the elimination of water. This method is robust and provides good yields of the desired product. mdpi.com
| Precursor | Reagent | Solvent | Conditions | Product | Yield (%) |
| 4-Oxo-4-phenylbutanoic acid | Hydrazine hydrate | Ethanol | Reflux, 6h | 6-Phenyl-4,5-dihydropyridazin-3(2H)-one | High |
| 6-Phenyl-4,5-dihydropyridazin-3(2H)-one | Bromine/Acetic Acid | Acetic Acid | 353.2 K | 6-Phenyl-3(2H)-pyridazinone | 77.3 mdpi.com |
Reactions Involving 1,4-Dicarbonyl Precursors
The use of 1,4-dicarbonyl precursors is a cornerstone in the synthesis of pyridazines and pyridazinones. liberty.edu These precursors contain the necessary carbon framework that, upon reaction with hydrazine, forms the diazine ring. The most common precursors for 6-substituted-3(2H)-pyridazinones are γ-keto acids. iglobaljournal.com
The synthesis of 6-phenyl-3(2H)-pyridazinone from 4-oxo-4-phenylbutanoic acid is a classic example of this approach. The γ-keto acid contains a ketone carbonyl at the 4-position and a carboxylic acid carbonyl at the 1-position. The reaction with hydrazine hydrate first forms a hydrazone with the ketone, followed by an intramolecular cyclization via amide formation, leading to the stable 4,5-dihydropyridazinone ring. Subsequent dehydrogenation, for instance with a bromine-acetic acid mixture, yields the aromatic 6-phenyl-3(2H)-pyridazinone. mdpi.comnih.gov
| 1,4-Dicarbonyl Precursor | Reagent | Key Intermediate | Final Product |
| 4-Oxo-4-phenylbutanoic acid | Hydrazine hydrate | 6-Phenyl-4,5-dihydropyridazin-3(2H)-one | 6-Phenyl-3(2H)-pyridazinone |
Friedel-Crafts Acylation and Subsequent Cyclization Strategies
An alternative and powerful strategy to construct the necessary 1,4-dicarbonyl precursor involves the Friedel-Crafts acylation of an aromatic ring. scispace.com This approach allows for the synthesis of the γ-keto acid from simple aromatic compounds.
For the synthesis of 6-phenyl-3(2H)-pyridazinone, the process begins with the Friedel-Crafts acylation of benzene with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). askfilo.comvedantu.com This reaction introduces the succinyl group onto the benzene ring, forming 4-oxo-4-phenylbutanoic acid. askfilo.com This intermediate is then subjected to cyclization with hydrazine hydrate, as described in the previous sections, to yield the pyridazinone ring system. scispace.com This two-step process is a versatile method for preparing various 6-aryl-3(2H)-pyridazinones.
| Aromatic Substrate | Acylating Agent | Catalyst | Intermediate | Subsequent Reaction |
| Benzene | Succinic anhydride | AlCl₃ | 4-Oxo-4-phenylbutanoic acid | Cyclization with hydrazine hydrate |
Advanced Synthetic Strategies for Derivatization
Once the pyridazinone core is established, advanced synthetic methods can be employed to introduce a variety of substituents at different positions of the ring, leading to the synthesis of diverse analogues, including the target compound 5-anilino-6-phenyl-3(2H)-pyridazinone.
Palladium-Catalyzed Cross-Coupling Reactions for Position 5 Substitutions
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. These reactions are highly effective for the functionalization of heterocyclic cores, including the pyridazinone ring. To synthesize this compound, a halogenated pyridazinone precursor, such as 5-bromo-6-phenyl-3(2H)-pyridazinone, is typically required.
The Buchwald-Hartwig amination is a prominent palladium-catalyzed reaction for the formation of C-N bonds. researchgate.net This reaction couples an amine with an aryl halide or triflate. In the context of synthesizing the target compound, 5-bromo-6-phenyl-3(2H)-pyridazinone can be coupled with aniline in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. This reaction directly installs the anilino group at the 5-position of the pyridazinone ring. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and efficient conversion. nih.gov
| Substrate | Amine | Catalyst | Ligand | Base | Solvent | Conditions | Product |
| 5-Bromo-6-phenyl-3(2H)-pyridazinone | Aniline | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 100 °C | This compound |
Mannich Reactions for N-Substitution on the Pyridazinone Ring
The Mannich reaction is a classic three-component condensation reaction involving an active hydrogen-containing compound, formaldehyde, and a primary or secondary amine. nih.gov This reaction is widely used for the aminomethylation of various substrates. In the context of pyridazinone chemistry, the Mannich reaction can be employed for N-substitution at the 2-position of the ring, which contains an active N-H proton.
To synthesize N-Mannich bases of 6-phenyl-3(2H)-pyridazinone, the parent pyridazinone is treated with formaldehyde and a secondary amine, such as morpholine or piperidine. The reaction typically proceeds under mild conditions and results in the formation of an N-aminomethyl derivative. This derivatization at the N-2 position is a common strategy to modify the properties of the pyridazinone scaffold.
| Pyridazinone Substrate | Aldehyde | Amine | Product |
| 6-Phenyl-3(2H)-pyridazinone | Formaldehyde | Secondary Amine (e.g., Morpholine) | 2-(Morpholinomethyl)-6-phenyl-3(2H)-pyridazinone |
Functionalization Strategies at the Phenyl and Pyridazinone Ring Positions
The pyridazinone core is a versatile scaffold that allows for straightforward functionalization at various positions on both the pyridazinone and the appended phenyl rings. sarpublication.comnih.gov This adaptability makes it an attractive target for synthetic chemists aiming to design and develop novel compounds with specific properties. sarpublication.com Modifications can be strategically introduced to explore structure-activity relationships (SAR) and fine-tune the molecule's biological and chemical characteristics. nih.govnih.gov
Phenyl Ring Functionalization:
Pyridazinone Ring Functionalization:
The pyridazinone ring itself offers multiple positions for substitution, primarily at the N-2, C-4, and C-5 positions.
N-2 Position: The lactam nitrogen at the N-2 position is frequently targeted for alkylation or the introduction of more complex side chains. nih.gov Studies have explored linking various moieties, such as acetamide (B32628) side chains or 4-arylpiperazin-1-yl-carbonylalkyl groups, to this position. sarpublication.com The nature of the substituent at N-2 is critical; for example, it has been shown that a hydrogen bond donor (N-H) can be optimal for certain biological activities, with N-methyl or N-benzyl derivatives sometimes proving less potent. nih.gov
C-4 and C-5 Positions: The C-4 and C-5 positions are also amenable to a wide range of chemical modifications. sarpublication.com Halogenation (e.g., introducing chloro or bromo groups) at these positions has been reported. sarpublication.com Other functionalizations include the introduction of arylidene, carbamoyl (B1232498), and various sulfur-containing groups like methylthio (-SCH₃), methylsulfinyl (-SOCH₃), and methylsulfonyl (-SO₂CH₃). sarpublication.comsci-hub.se The nitro group has also been used as a versatile intermediate at the C-4 position, as it can be easily displaced by various nucleophiles to create a diverse library of analogues. sci-hub.se
The table below summarizes various functionalization strategies applied to the pyridazinone scaffold.
Table 1: Examples of Functionalization Strategies for Phenylpyridazinone Analogues
| Position of Functionalization | Substituent Introduced | Example of Resulting Analogue | Source |
|---|---|---|---|
| Phenyl Ring (at C-6) | 4-Acylamino | 2-substituted-6-(4-acylaminophenyl)-4,5-dihydropyridazin-3(2H)-ones | sarpublication.com |
| 4-Methanesulfonamido | 6-(4-Methanesulfonamidophenyl)-2-phenyl-4,5-dihydropyridazin-3(2H)-one | sarpublication.comjchemrev.com | |
| Pyridazinone Ring (N-2) | Propanamide side chain | 6-Phenyl-3(2H)-pyridazinon-2-yl-[4-(4-fluorophenyl) piperazinyl]propanamide | sarpublication.com |
| Methyl | 5-Acetyl-2-methyl-4-methylsulfinyl-6-phenyl-3(2H)-pyridazinone | sarpublication.com | |
| Acetyl-thiosemicarbazide | Pyridazin-3-one with 1-(2-acetyl)-4-substitutedthiosemicarbazide side chains | nih.gov | |
| Pyridazinone Ring (C-4/C-5) | Dihalo (Cl, Br) | 2-substituted 4,5-dihalo-3(2H)-pyridazinone derivatives | sarpublication.com |
| Chloro | 5-Acetyl-4-chloro-2-methyl-6-phenyl-3(2H)-pyridazinone | sci-hub.se | |
| Methylthio | 5-Acetyl-2-methyl-4-methylthio-6-phenyl-3(2H)-pyridazinone | sci-hub.se | |
| Methylsulfinyl | 5-Acetyl-2-methyl-4-methylsulfinyl-6-phenyl-3(2H)-pyridazinone | sci-hub.se |
Yield Optimization and Green Chemistry Considerations in Synthesis
Optimizing reaction yields and incorporating principles of green chemistry are crucial aspects of modern synthetic chemistry, aimed at improving efficiency and reducing environmental impact.
Yield Optimization:
Green Chemistry Considerations:
There is a growing emphasis on developing more environmentally benign synthetic routes for pyridazinone derivatives. researchgate.net Green chemistry principles focus on reducing waste, eliminating the use of hazardous substances, and improving energy efficiency. unife.it In the context of pyridazinone synthesis, several green techniques have been successfully employed:
Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful tool, often leading to significantly shorter reaction times and improved yields compared to conventional heating methods. researchgate.net For example, the synthesis of certain pyridazin-3(2H)-ones under microwave irradiation and solvent-free conditions has been described as a methodology that provides good yields in short reaction times. researchgate.net
Grinding/Mechanochemistry: Solid-state synthesis through grinding is another green chemistry tool that can reduce or eliminate the need for solvents. The synthesis of 4-acetyl-5,6-diphenylpyridazin-3(2H)-one derivatives has been achieved using grinding, which presents an efficient alternative to traditional solution-phase reactions. researchgate.net
The following table compares conventional and green chemistry approaches for the synthesis of pyridazinone analogues.
Table 2: Comparison of Conventional and Green Synthesis Methodologies
| Method | Conditions | Advantages | Source |
|---|---|---|---|
| Conventional Heating | Refluxing in solvents (e.g., pyridine (B92270), n-propanol) for several hours. | Well-established and widely applicable. | nih.gov |
| Microwave Irradiation | Microwave heating, often solvent-free. | Rapid reaction times (minutes vs. hours), good yields, energy efficient. | researchgate.netresearchgate.net |
| Grinding | Mortar and pestle grinding of solid reactants. | Solvent-free, simple procedure, reduced waste. | researchgate.net |
| One-Pot Synthesis | Multiple reaction steps in a single flask without isolating intermediates. | Increased efficiency, reduced solvent use and waste, time-saving. | nih.govresearchgate.net |
Spectroscopic Characterization Techniques for Structural Elucidation of 5 Anilino 6 Phenyl 3 2h Pyridazinone Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.
Proton NMR (¹H NMR) spectroscopy reveals the number and type of hydrogen atoms in a molecule. For a compound like 5-anilino-6-phenyl-3(2H)-pyridazinone, distinct signals are expected for the protons on the pyridazinone ring, the pendant phenyl group, and the anilino moiety. The aromatic protons typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the ring currents. The N-H protons of the anilino group and the pyridazinone ring (lactam form) are expected to produce broad singlets whose chemical shifts can vary depending on the solvent, concentration, and temperature.
Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Pyridazinone NH | 10.0 - 13.0 | Broad Singlet |
| Anilino NH | 8.0 - 10.0 | Broad Singlet |
| Aromatic CH (Phenyl & Anilino) | 7.0 - 8.5 | Multiplet |
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. In this compound, the carbonyl carbon (C=O) of the pyridazinone ring is a key diagnostic signal, appearing significantly downfield (δ 160-170 ppm). The aromatic carbons of the phenyl and anilino rings, along with the olefinic carbons of the pyridazinone core, resonate in the δ 110-150 ppm range. The specific chemical shifts help to distinguish between the different carbon environments within the molecule. For the related compound, 4-amino-6-phenyl-3(2H)-pyridazinone, a molecular weight of 187.2 g/mol is noted. guidechem.com
Table 2: Characteristic ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Expected Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | 160 - 170 |
| Aromatic/Olefinic C-N | 140 - 155 |
| Aromatic/Olefinic C-C | 120 - 140 |
Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between different atoms.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled, typically on adjacent carbons. sdsu.eduuvic.ca For this compound, COSY spectra would show correlations between adjacent protons within the phenyl and anilino rings, helping to assign their specific chemical shifts. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (¹J C-H coupling). researchgate.netcolumbia.edu This technique is invaluable for definitively assigning which proton signal corresponds to which carbon in the molecule's skeleton. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment reveals correlations between protons and carbons over two to three bonds (²J C-H and ³J C-H couplings). sdsu.educolumbia.edu This is essential for piecing together the different fragments of the molecule. For instance, it can show a correlation from the anilino N-H proton to carbons within the anilino ring and to the C5 carbon of the pyridazinone ring, confirming the point of attachment. It can also link the protons of the phenyl group to the C6 carbon of the pyridazinone ring.
Table 3: Key Expected 2D NMR Correlations for Structural Confirmation
| 2D NMR Technique | Purpose | Expected Key Correlations for this compound |
|---|---|---|
| COSY | Identifies H-H couplings | Correlations between adjacent aromatic protons on the phenyl and anilino rings. |
| HSQC | Identifies direct C-H bonds | Correlation of each aromatic proton to its directly attached carbon. |
| HMBC | Identifies long-range C-H couplings (2-3 bonds) | - Phenyl protons to C6 of pyridazinone ring.- Anilino protons to C5 of pyridazinone ring.- Pyridazinone C4-H to C5 and C6 carbons. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. libretexts.org The IR spectrum of this compound is expected to show characteristic absorption bands for the amide, amine, and aromatic functionalities. The sharp, intense peak of the carbonyl group is one of the most easily identifiable absorptions. libretexts.org
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amide/Amine (N-H) | Stretch | 3200 - 3400 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Amide Carbonyl (C=O) | Stretch | 1650 - 1690 |
| Aromatic C=C | Stretch | 1450 - 1600 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound, and its fragmentation pattern offers valuable clues about the molecule's structure. For this compound (C₁₆H₁₃N₃O), the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (279.11). The fragmentation of pyridazinone rings often involves the loss of stable small molecules like dinitrogen (N₂) or carbon monoxide (CO). researchgate.netresearchgate.net
Table 5: Expected Mass Spectrometry Data for this compound
| Ion | Description | Expected m/z |
|---|---|---|
| [M]⁺ | Molecular Ion | 279 |
| [M - N₂]⁺ | Loss of dinitrogen | 251 |
| [M - CO]⁺ | Loss of carbon monoxide | 251 |
| [M - N₂ - CO]⁺ | Subsequent loss of N₂ and CO | 223 |
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation present in this compound, involving the pyridazinone ring, the phenyl group, and the anilino substituent, gives rise to characteristic π → π* and n → π* electronic transitions. These transitions result in strong absorbance bands in the UV-visible spectrum, typically in the 200-400 nm range.
Table 6: Expected UV-Visible Absorption Data for this compound
| Absorption Band (λ_max) | Electronic Transition | Chromophore |
|---|---|---|
| ~250 - 280 nm | π → π* | Phenyl and anilino rings |
| ~300 - 350 nm | π → π* | Conjugated pyridazinone system |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of molecules in their solid state. This powerful analytical technique provides precise information on bond lengths, bond angles, and torsion angles, thereby offering a detailed picture of the molecular conformation. Furthermore, analysis of the crystal packing reveals the nature and geometry of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the supramolecular architecture. For derivatives of this compound, X-ray diffraction studies are crucial for understanding their conformational preferences and the non-covalent forces that dictate their solid-state assembly.
While the specific crystal structure of this compound is not publicly available in the crystallographic databases, detailed structural insights can be gleaned from closely related pyridazinone derivatives. An exemplary case is the study of 4-(2,6-dichlorobenzyl)-6-[(E)-2-phenylethenyl]pyridazin-3(2H)-one, which provides a comprehensive blueprint for the type of structural features that can be expected in this class of compounds.
Detailed Research Findings from a Representative Pyridazinone Derivative
The molecular structure of 4-(2,6-dichlorobenzyl)-6-[(E)-2-phenylethenyl]pyridazin-3(2H)-one reveals several key conformational features. The pyridazinone ring, a central scaffold in this family of compounds, is nearly perpendicular to the attached chlorophenyl ring, exhibiting a dihedral angle of 85.73(11)°. In contrast, the phenyl ring of the styryl group is coplanar with the pyridazinone ring, with a minimal dihedral angle of 1.47(12)°. This planarity suggests a degree of electronic conjugation between the phenyl and pyridazinone ring systems.
Table 1: Selected Bond Lengths for 4-(2,6-dichlorobenzyl)-6-[(E)-2-phenylethenyl]pyridazin-3(2H)-one
| Bond | Length (Å) |
| C8=O1 | 1.236 (2) |
| C8—N1 | 1.357 (3) |
| C11—N2 | 1.305 (2) |
| N1—N2 | 1.344 (2) |
A Hirshfeld surface analysis, which maps the intermolecular contacts, provides a quantitative measure of the contributions of different interactions to the crystal packing. For this derivative, the most significant contributions arise from H⋯H (37.9%), C⋯H/H⋯C (18.7%), and Cl⋯H/H⋯Cl (16.4%) contacts.
Table 2: Crystallographic Data for 4-(2,6-dichlorobenzyl)-6-[(E)-2-phenylethenyl]pyridazin-3(2H)-one
| Parameter | Value |
| Empirical formula | C₁₉H₁₄Cl₂N₂O |
| Formula weight | 373.23 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 12.0163 (4) |
| b (Å) | 16.3271 (6) |
| c (Å) | 9.0490 (3) |
| β (°) | 107.034 (3) |
| Volume (ų) | 1695.11 (10) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.462 |
| Absorption coefficient (mm⁻¹) | 0.40 |
| F(000) | 768.0 |
The detailed structural information obtained from X-ray crystallography is invaluable for establishing structure-property relationships. For instance, the observed conformation and intermolecular interactions in the solid state can influence key physicochemical properties such as solubility and melting point. In the context of medicinal chemistry, understanding the precise three-dimensional structure and hydrogen bonding capabilities of this compound derivatives is fundamental for the rational design of analogues with improved biological activity and for modeling their interactions with biological targets.
Computational and Theoretical Investigations of 5 Anilino 6 Phenyl 3 2h Pyridazinone
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, these methods can elucidate electron distribution, molecular geometry, and energetic properties, which are key determinants of a molecule's behavior.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. DFT studies on pyridazinone derivatives, often employing the B3LYP functional, are utilized to optimize the molecular geometry and determine electronic properties. ebyu.edu.trnih.gov For instance, in studies of related piperazinyl-methyl-3(2H)pyridazinone compounds, DFT has been used to obtain the optimized geometry of the ligands before performing further molecular docking studies. ebyu.edu.tr
These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, establishing the most stable three-dimensional conformation of the molecule. For complex heterocyclic systems, such as those incorporating the pyridazinone scaffold, DFT is also used to calculate physicochemical parameters and analyze molecular electrostatic potential (MEP) maps. nih.govmdpi.com The MEP map is particularly useful as it visualizes the charge distribution and helps identify regions susceptible to electrophilic and nucleophilic attack.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting a molecule's chemical reactivity and kinetic stability. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a significant parameter; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov
For pyridazinone derivatives, DFT calculations are used to determine the energies of these orbitals. mdpi.commaterialsciencejournal.org From the HOMO and LUMO energies, global reactivity descriptors can be calculated to further quantify the molecule's reactivity.
Table 1: Global Reactivity Descriptors Derived from HOMO-LUMO Energies.
| Descriptor | Formula | Description |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance to change in electron distribution or charge transfer. A higher value indicates greater stability. |
| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness, indicating the molecule's polarizability. |
| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom in a molecule to attract electrons to itself. |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | Measures the propensity of a species to accept electrons. |
Studies on related aminophenyl-dihydropyridazinone structures have shown that these quantum chemical descriptors can be correlated with experimental biological activity, providing a theoretical basis for understanding their mechanisms of action. mdpi.com
The pyridazinone ring can exist in different tautomeric forms, primarily the lactam (-C(=O)-NH-) and lactim (-C(OH)=N-) forms. Theoretical studies on the parent pyridazin-3(2H)-one have shown that the tautomeric conversion from the lactam to the lactim form involves a high activation energy. nih.govresearchgate.net This suggests that, like its parent, 5-anilino-6-phenyl-3(2H)-pyridazinone likely exists predominantly in the lactam form. The energy barrier for this tautomerization can be significantly influenced by the solvent, with protic polar solvents being able to reduce the activation energy. nih.govresearchgate.net
Furthermore, the presence of rotatable single bonds, such as the C-C bond connecting the phenyl group and the C-N bond of the anilino group, allows for multiple conformations. Conformational analysis, often performed using DFT methods, is crucial for identifying the lowest energy conformer, which is the most likely structure to be biologically active. researchgate.net For related complex pyridazinone derivatives, computational studies have successfully isolated and characterized different stable conformers, correlating their calculated Gibbs free energies with their populations observed in solution. researchgate.net
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. It is a cornerstone of structure-based drug design, helping to elucidate the binding mode and affinity of potential drug candidates.
Molecular docking simulations have been instrumental in identifying the potential biological targets for pyridazinone-based compounds. By docking these molecules into the active sites of various proteins, researchers can hypothesize their mechanism of action. For example, derivatives of 6-phenyl-3(2H)-pyridazinone have been evaluated as potential antiplatelet agents. nih.gov
In broader studies, pyridazinone scaffolds have been successfully docked into a range of protein targets, demonstrating their versatility.
Table 2: Examples of Protein Targets for Pyridazinone-Related Scaffolds Identified via Molecular Docking.
| Protein Target | Therapeutic Area | Key Interactions Observed | Reference |
|---|---|---|---|
| Vascular Adhesion Protein-1 (VAP-1) | Inflammatory and Vascular Diseases | Reversible binding in a unique site within the active site channel. | nih.gov |
| Cyclooxygenase-2 (COX-2) | Anti-inflammatory | Binding interactions with key residues in the enzyme's active site. | nih.gov |
| Fatty Acid-Binding Protein 4 (FABP4) | Metabolic Diseases, Cancer | Ligand growing experiments to identify novel inhibitors that bind within the protein's cavity. | uel.ac.ukresearchgate.net |
| Formyl Peptide Receptors (FPR1/FPR2) | Anti-inflammatory | Agonistic binding to the receptors. | nih.gov |
The binding mode analysis reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and amino acid residues in the protein's active site. For this compound, the anilino and phenyl groups would be expected to form significant hydrophobic and aromatic interactions, while the pyridazinone core, with its carbonyl group and NH moiety, could act as a hydrogen bond donor and acceptor.
A critical component of molecular docking is the scoring function, which is an algorithm used to estimate the binding affinity between the ligand and its target protein. nih.gov The score, often expressed as a negative value in units of energy (e.g., kcal/mol), represents the predicted free energy of binding. A lower (more negative) score typically indicates a more favorable binding interaction.
Various types of scoring functions exist, including force-field-based, empirical, and knowledge-based functions. These functions calculate the binding energy by summing up contributions from different types of interactions like van der Waals forces, electrostatic interactions, hydrogen bonds, and desolvation penalties. For example, the docking of a pyrazolo[3,4-d]pyrimidinone derivative, structurally similar to the title compound, against COX-2 yielded a docking score superior to that of the standard drug celecoxib (B62257), indicating a strong predicted binding affinity. nih.gov In other studies, the binding energies of quinoline (B57606) derivatives with the Mcl-1 enzyme were calculated, with the most potent compounds showing the highest (most negative) binding energies. researchgate.net These scoring functions allow for the ranking of different compounds in a virtual screen and help prioritize which molecules should be synthesized and tested experimentally.
Molecular Dynamics (MD) Simulations for Dynamic Interactions
Molecular dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. For the pyridazinone class of compounds, MD simulations serve to validate the results of initial docking studies and to provide a more detailed understanding of the stability and nature of ligand-protein interactions. nih.gov
In studies involving libraries of pyridazinone-based analogues, MD simulations have been employed as a crucial follow-up step after docking analyses. nih.gov These simulations help to confirm the effective binding and interaction between the pyridazinone derivatives and their identified protein targets. nih.gov For instance, after initial screening suggested aspartate aminotransferase as a potential target for a series of pyridazinone compounds, MD simulations were utilized to fully establish the suitability and stability of this interaction. nih.gov This approach allows researchers to observe the dynamic behavior of the ligand within the binding pocket, ensuring that the interactions predicted by static docking models are maintained in a more realistic, dynamic environment.
The key findings from such simulations on related structures include:
Confirmation of Binding Poses: Validating that the orientation of the pyridazinone derivative within the active site of a target protein is stable over time. nih.gov
Analysis of Interaction Stability: Assessing the durability of crucial intermolecular forces, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein.
Exploration of Conformational Changes: Understanding how the ligand and protein may adjust their shapes to achieve an optimal fit, which is critical for biological activity.
| MD Simulation Application | Purpose | Typical Insights Gained |
| Binding Pose Validation | To confirm the stability of the ligand's orientation predicted by docking. | Stability of ligand in the active site, identification of key anchoring residues. |
| Interaction Analysis | To study the dynamic nature of bonds and non-bonded interactions over time. | Strength and duration of hydrogen bonds, hydrophobic interactions, and π-stacking. |
| Conformational Sampling | To explore the flexibility of the ligand and the protein's binding site. | Identification of induced-fit mechanisms and accessible conformational states. |
Pharmacophore Modeling and Virtual Screening Approaches
Pharmacophore modeling and virtual screening are cornerstone techniques in computational drug discovery for identifying novel hits and potential new applications for existing molecular scaffolds. nih.gov These methods have been successfully applied to libraries of pyridazinone-based molecules to explore their potential biological targets through inverse virtual screening (iVS). nih.gov
In one comprehensive study, a library of 52 pyridazinone-based small molecules was subjected to a two-step iVS analysis. nih.gov The initial step involved screening the compounds against a vast collection of 16,159 receptor-based pharmacophore models, which represent druggable binding sites across 23,236 proteins. nih.gov This large-scale screening helps to identify potential protein targets that a compound is likely to interact with based on its three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings). nih.gov
Following the pharmacophore-based screening, the binding capabilities of the molecules with the identified potential targets are further investigated using more computationally intensive methods like molecular docking. nih.gov This hierarchical approach efficiently filters a large number of possibilities to pinpoint the most promising ligand-target pairs. nih.gov For the pyridazinone library, this process highlighted aspartate aminotransferase as a valid potential target. nih.gov
| Screening Stage | Methodology | Objective | Outcome for Pyridazinone Scaffold |
| Stage 1 | Pharmacophore-based Inverse Virtual Screening (iVS) | To identify potential protein targets from a large database based on 3D chemical features. | Initial identification of multiple potential targets, including aspartate aminotransferase. nih.gov |
| Stage 2 | Molecular Docking | To predict the preferred binding orientation and affinity of the pyridazinone molecules within the identified target's active site. | Refinement of potential targets and detailed analysis of binding modes. nih.gov |
| Stage 3 | Molecular Dynamics (MD) Simulations | To validate the stability of the predicted binding poses and interactions. | Confirmation of stable ligand-protein interactions. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features that influence a molecule's potency, QSAR models can guide the rational design of new, more effective compounds.
Both 2D- and 3D-QSAR methodologies are employed to construct these predictive models, with the primary difference being the nature of the molecular descriptors they use.
2D-QSAR: This approach utilizes descriptors that can be calculated from the 2D representation of a molecule, such as molecular weight, logP (lipophilicity), and topological indices. These models are computationally less demanding and are useful for understanding the general properties that drive activity.
3D-QSAR: This method uses descriptors derived from the 3D structure of the molecules, such as steric (shape) and electrostatic fields. 3D-QSAR provides a more detailed and intuitive understanding of how the three-dimensional shape and electronic properties of a molecule affect its interaction with a biological target.
In the context of pyridazinone derivatives, 3D-QSAR and pharmacophore modeling have been integrated to establish a comprehensive structure-activity relationship for a series of newly synthesized compounds. nih.gov For instance, in the development of pyridazin-3-one derivatives as potential vasorelaxant agents, a 3D-QSAR pharmacophore modeling protocol was used to compare the potential activities of designed analogues. nih.gov This allows researchers to predict the activity of yet-to-be-synthesized compounds, thereby prioritizing the most promising candidates for chemical synthesis and biological evaluation. nih.gov This approach is instrumental in optimizing the pyridazinone scaffold to enhance its desired pharmacological effects. nih.gov
| QSAR Type | Descriptors Used | Key Advantages | Application to Pyridazinones |
| 2D-QSAR | Molecular weight, logP, atom counts, topological indices. | Computationally fast, useful for large datasets and identifying general property trends. | Preliminary analysis of how properties like lipophilicity and size affect biological activity. |
| 3D-QSAR | 3D molecular fields (e.g., steric, electrostatic). | Provides intuitive 3D visualization of structure-activity relationships, guides structural modifications. | Used to build predictive models for activities like vasorelaxation, guiding the design of more potent analogues. nih.gov |
In Vitro Biological Activities and Molecular Mechanisms of 5 Anilino 6 Phenyl 3 2h Pyridazinone Derivatives
Anti-inflammatory and Analgesic Mechanisms (In Vitro/Pre-Clinical)
Derivatives of the pyridazinone nucleus have been extensively studied for their potential to modulate inflammatory pathways. nih.gov The core structure is recognized as a valuable scaffold for developing novel anti-inflammatory agents. nih.govnih.gov Research has demonstrated that these compounds can interfere with multiple targets in the inflammatory cascade, including key enzymes like cyclooxygenases and lipoxygenases, as well as the production of pro-inflammatory cytokines. nih.govnih.gov
A primary mechanism for the anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins (B1171923) (PGs) and thromboxane (B8750289) (TX). mdpi.com Pyridazinone derivatives have been identified as potent inhibitors of COX isoforms.
In vitro assays using human COX-1 and COX-2 enzymes have shown that certain pyridazinone derivatives exhibit significant inhibitory activity. For instance, a series of new pyridazinone derivatives demonstrated notable selectivity towards COX-2. nih.gov Compounds designated as 3d, 3e, and 4e showed half-maximal inhibitory concentration (IC50) values against COX-2 of 0.425 µM, 0.519 µM, and 0.356 µM, respectively. nih.gov Further studies on different series of pyridazinone derivatives revealed compounds with even greater potency and selectivity for COX-2 over COX-1. nih.gov One particular derivative, compound 3g, exhibited an IC50 value of 43.84 nM for COX-2 and a selectivity index (SI) of 11.51, comparable to the well-known selective COX-2 inhibitor celecoxib (B62257) (SI 11.78). nih.gov
The development of pyridazine-based compounds as selective COX-2 inhibitors is a key area of research, as this selectivity is associated with a reduced risk of gastrointestinal side effects commonly seen with non-selective COX inhibitors. nih.govnih.gov The possibility for diverse structural modifications to the pyridazine (B1198779) ring makes it a promising scaffold for developing safer and more effective non-ulcerogenic COX-2 inhibitors. nih.gov
Table 1: In Vitro COX-2 Inhibition by Selected Pyridazinone Derivatives
| Compound | COX-2 IC50 (µM) | Reference |
|---|---|---|
| Derivative 3d | 0.425 | nih.gov |
| Derivative 3e | 0.519 | nih.gov |
| Derivative 4e | 0.356 | nih.gov |
| Derivative 3g (nM) | 43.84 | nih.gov |
| Celecoxib (nM) | 73.53 | nih.gov |
This table is interactive and can be sorted by column.
In addition to the COX pathway, the lipoxygenase (LOX) pathway represents another critical branch of arachidonic acid metabolism, leading to the production of pro-inflammatory leukotrienes. cabidigitallibrary.org Dual inhibition of both COX-2 and 5-lipoxygenase (5-LOX) is considered a promising strategy for developing anti-inflammatory drugs with an improved safety profile compared to traditional NSAIDs. nih.gov
Research has identified pyridazinone-based sulphonamides as multi-target agents capable of inhibiting COX-2 and 5-LOX enzymes. nih.gov In vitro assays demonstrated that these compounds displayed potent to moderate activity against the 5-LOX enzyme. nih.gov Notably, a 3-hydroxy-6-oxopyridazine derivative (compound 3) showed a 5-LOX IC50 of 2 µM. nih.gov Furthermore, methanesulfonate (B1217627) and ethanesulfonate (B1225610) pyridazine derivatives (compounds 7a and 7b) were also potent LOX inhibitors, with IC50 values of 3 µM and 2.5 µM, respectively, which compared favorably to the reference LOX inhibitor Zileuton (IC50 = 3.5 µM). nih.gov The ability of these pyridazinone derivatives to act as dual COX-2 and 5-LOX inhibitors highlights their potential as broad-spectrum anti-inflammatory agents. nih.gov
Table 2: In Vitro 5-LOX Inhibition by Selected Pyridazinone Derivatives
| Compound | 5-LOX IC50 (µM) | Reference |
|---|---|---|
| 3-hydroxy-6-oxopyridazine (3) | 2.0 | nih.gov |
| Methanesulfonate derivative (7a) | 3.0 | nih.gov |
| Ethanesulfonate derivative (7b) | 2.5 | nih.gov |
| Zileuton (Reference) | 3.5 | nih.gov |
This table is interactive and can be sorted by column.
Pro-inflammatory cytokines, such as Interleukin-1 beta (IL-1β), play a pivotal role in amplifying and sustaining inflammatory responses. The inhibition of IL-1β production is another important mechanism for anti-inflammatory action.
Specifically, new 5,6-bis(4-methoxyphenyl)-2H-pyridazin-3-one derivatives have been evaluated for their ability to inhibit the production of IL-1β in human promyelocytic leukemia (HL-60) cells stimulated with lipopolysaccharide (LPS). researchgate.net Several of these compounds demonstrated potent inhibitory activity against IL-1β production, indicating that the pyridazinone scaffold can effectively modulate cytokine synthesis. researchgate.net Other studies have corroborated that pyridazinone derivatives can limit inflammatory processes by interfering with the activation of immune cells and the subsequent release of pro-inflammatory mediators, including IL-1β, TNF-α, and IL-6. nih.govresearchgate.net
Antiplatelet Aggregation Mechanisms (In Vitro)
The pyridazinone core is also central to compounds that exhibit significant antiplatelet activity. nih.govresearchgate.net In vitro studies have shown that modifications to the chemical groups on the 6-phenyl-3(2H)-pyridazinone system can influence both the potency of antiplatelet activity and the underlying mechanism of action. researchgate.net
One of the key mechanisms implicated in the antiplatelet effect of pyridazinone derivatives is the inhibition of phosphodiesterases (PDEs), particularly the cyclic adenosine (B11128) monophosphate (cAMP)-specific phosphodiesterase type III (PDE III). researchgate.net PDE III is responsible for the hydrolysis of cAMP, an important intracellular second messenger that inhibits platelet activation and aggregation. By inhibiting PDE III, these compounds increase intracellular cAMP levels, leading to a reduction in platelet aggregability.
The pyridazinone derivative zardaverine, for example, is believed to exert its biological effects through the inhibition of PDE activity. researchgate.net Pharmacological studies of various 5-substituted-6-phenyl-3(2H)-pyridazinones confirm that their antiplatelet activity is linked to this mechanism. researchgate.net
Thromboxane A2 (TXA2) is a potent vasoconstrictor and a powerful inducer of platelet aggregation. nih.govnih.gov It is synthesized from prostaglandin (B15479496) H2 (PGH2) by the enzyme thromboxane synthase. nih.gov The inhibition of TXA2 synthesis is a key therapeutic strategy for preventing thrombosis.
The antiplatelet effects of 5-anilino-6-phenyl-3(2H)-pyridazinone derivatives can be linked to the TXA2 pathway through two primary mechanisms. Firstly, as established COX inhibitors, these compounds block the production of PGH2, the necessary precursor for TXA2 synthesis, thereby indirectly reducing TXA2 levels. mdpi.comnih.gov Secondly, studies on related heterocyclic structures suggest a potential for direct inhibition of the downstream enzyme, thromboxane synthase. Research on pyridine (B92270) and its derivatives has shown that they can selectively inhibit the conversion of PG endoperoxide to TXA2 by inhibiting thromboxane synthase, and this activity is enhanced by hydrophobic substituents on the ring. nih.gov This suggests that the core pyridazinone structure could be optimized to directly target thromboxane synthase, providing a more focused antiplatelet effect. nih.govnih.gov
Antimicrobial Activities (In Vitro)
In addition to their anticancer properties, pyridazinone-based derivatives have been explored as a source of new antimicrobial agents, driven by the need for therapies that can combat infections, particularly in immunocompromised cancer patients. nih.govrsc.org
Several series of pyridazinone derivatives have been synthesized and screened for antibacterial activity against a range of pathogenic bacteria. nih.govrsc.org One study focused on diarylurea derivatives based on a pyridazinone scaffold, identifying a compound (10h ) with potent activity against Staphylococcus aureus, showing a Minimum Inhibitory Concentration (MIC) of 16 μg/mL. rsc.org
A separate, detailed investigation of novel 4-(aryl)-6-phenylpyridazin-3(2H)-one derivatives provided specific MIC values against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). semanticscholar.org The study performed a structure-activity relationship (SAR) analysis, dividing the compounds into three series to understand the effects of different chemical modifications. semanticscholar.org For instance, compound 3 was the most active against MRSA, while compounds 7 and 13 were effective against S. aureus (MRSA), Pseudomonas aeruginosa, and Acinetobacter baumannii. semanticscholar.org Another study on 6-substituted-3(2H)-pyridazinone hydrazones found that the tested compounds generally showed better activity against Gram-negative bacteria than Gram-positive bacteria. researchgate.net Notably, compound 3 in this series was highly active against Enterobacter hormaechei, and several other compounds were as effective as the reference antibiotic ampicillin (B1664943) against Stenotrophomonas maltophilia. researchgate.net
Table 2: Antibacterial Activity (MIC) of Selected Pyridazinone Derivatives
| Compound/Derivative Series | Bacteria | Activity (MIC) | Source |
|---|---|---|---|
| Compound 10h (diarylurea derivative) | Staphylococcus aureus | 16 µg/mL | nih.govrsc.org |
| Compound 3 (4-phenyl-6-phenylpyridazin-3(2H)-one) | S. aureus (MRSA) | 4.52 µM | semanticscholar.org |
| Compound 7 (4-(4-fluorophenyl)-6-phenylpyridazin-3(2H)-one) | S. aureus (MRSA), P. aeruginosa, A. baumannii | 3.74–8.92 µM | semanticscholar.org |
| Compound 13 (acid derivative) | S. aureus (MRSA), P. aeruginosa, A. baumannii | 3.74–8.92 µM | semanticscholar.org |
| Compound 3 (hydrazone derivative) | Enterobacter hormaechei | 31.25 µg/mL | researchgate.net |
The pyridazinone scaffold has also yielded compounds with significant antifungal properties. ijnc.ir A series of diarylurea derivatives produced compound 8g , which displayed notable antifungal activity against Candida albicans with an MIC of 16 μg/mL. nih.gov Other studies on 5-chloro-6-phenylpyridazin-3(2H)-one derivatives showed good activity against fungi such as G. zeae, F. oxysporum, and C. mandshurica at a concentration of 50 µg/mL. nih.gov Furthermore, certain hydrazone derivatives of pyridazinone demonstrated strong antifungal effects against Candida tropicalis, with activity comparable to the standard drug fluconazole. researchgate.net
A critical molecular target for antifungal drugs is (1,3)-β-D-glucan synthase (GS), an essential enzyme for fungal cell wall synthesis. nih.gov Inhibition of this enzyme has been validated as an effective antifungal strategy. nih.gov Research has identified a class of piperazinyl-pyridazinones that specifically target GS. ijnc.ir A strong correlation was observed between the inhibition of the GS enzyme and the in vitro antifungal activity of these compounds. ijnc.ir Like established GS inhibitors, these pyridazinone derivatives caused leakage of cellular contents from yeast and induced morphological changes in molds characteristic of this mechanism. ijnc.ir Importantly, resistance to these piperazinyl-pyridazinones was linked to substitutions in the FKS1 gene, which encodes a subunit of glucan synthase, confirming their mode of action. ijnc.ir
Antiviral Potential (e.g., Influenza Neuraminidase Inhibition)
The emergence of drug-resistant influenza virus strains highlights the need for novel antiviral agents. plos.org Neuraminidase, a key glycoprotein (B1211001) on the surface of the influenza virus, is a critical target for antiviral drugs as it facilitates the release of new virus particles from infected host cells. plos.orgnih.gov While research has explored various heterocyclic compounds as potential neuraminidase inhibitors, specific in vitro data for this compound derivatives directly inhibiting influenza neuraminidase is not prominently detailed in the provided research.
However, the broader class of pyridazine and related heterocyclic derivatives has been a template for developing new antiviral agents. For instance, studies on 1,2,3-triazole glycosides, synthesized through click chemistry, have shown significant inhibitory activity against neuraminidase from both H5N1 and H1N1 influenza strains. mdpi.com One such derivative, a benzothiazole (B30560) compound (Compound 9c), demonstrated full protection from H1N1 infection in vitro and in vivo, highlighting the potential of heterocyclic systems in antiviral drug design. mdpi.com These findings suggest that the pyridazinone scaffold could be a viable starting point for designing novel influenza neuraminidase inhibitors.
Other Enzyme Modulatory Activities (In Vitro)
Derivatives of the pyridazinone core have been investigated for their ability to modulate several key enzymes implicated in various disease processes.
The p38 mitogen-activated protein (MAP) kinase is a crucial enzyme in the cellular signaling cascade that regulates the production of pro-inflammatory cytokines. nih.govuni-tuebingen.de As such, it is a significant target for developing anti-inflammatory drugs. Trisubstituted pyridazines have been synthesized and assessed as in vitro inhibitors of p38 MAP kinase. nih.gov Research indicates that the substitution pattern on the pyridazine ring is critical for activity. The most effective inhibitors were isomers with an aryl group at the position alpha to the ring nitrogen and a heteroaryl group at the beta position. nih.gov
Further modifications, such as adding dialkylamino substituents at the 6-position of the pyridazine core, have yielded a series of potent inhibitors with IC₅₀ values in the low nanomolar range (1-20 nM). nih.gov A series of azastilbene derivatives incorporating a 1,2,4-oxadiazole-5-one system, designed as p38 MAPK inhibitors, also showed promising activity, with the best compounds having IC₅₀ values of 80 nM and 150 nM. mdpi.com
Table 1: In Vitro p38 MAP Kinase Inhibitory Activity of Pyridazine Derivatives
| Compound Class | Specific Substitutions | Target | IC₅₀ (nM) | Reference |
| Trisubstituted Pyridazines | Dialkylamino at 6-position | p38 MAPK | 1-20 | nih.gov |
| Azastilbene Derivatives | 4-fluoro-phenyl/pyridinyl rings | p38α | 80 | mdpi.com |
| Azastilbene Derivatives | 4-fluoro-phenyl/pyridinyl rings | p38α | 150 | mdpi.com |
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases responsible for degrading components of the extracellular matrix (ECM). mdpi.comnih.gov Their overactivity is linked to conditions like photoaging and cancer metastasis. mdpi.commachung.ac.id The inhibition of MMPs is therefore a therapeutic strategy for these diseases. mdpi.comdovepress.com
While direct studies on this compound derivatives are not specified, related heterocyclic structures have been explored. For example, aurone (B1235358) compounds isolated from Sterculia quadrifida have been shown to interact with and inhibit the MMP-9 enzyme in both in-vitro and in-silico studies. machung.ac.id The development of highly selective MMP inhibitors is an active area of research to minimize off-target effects. dovepress.com
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. nih.gov Under hyperglycemic conditions, this pathway's increased activity contributes to diabetic complications like cataracts. nih.gov Inhibiting aldose reductase is a key strategy to prevent or delay these complications.
Studies have shown that various natural and synthetic compounds can inhibit this enzyme. For instance, a synthesized compound, 1-Acetyl-5-phenyl-1H-pyrrol-3-ylacetate (APPA), demonstrated a significant and highly selective inhibitory effect on aldose reductase (ALR2), protecting cells from high sugar environments. nih.gov Flavonoids found in various plants are also known to possess aldose reductase inhibitory activity. nih.gov This suggests that the pyridazinone scaffold, as a heterocyclic system, could be modified to target this enzyme effectively.
Adenosine receptors (ARs), which include the A₁, A₂ₐ, A₂ₑ, and A₃ subtypes, are G protein-coupled receptors involved in numerous physiological processes. nih.gov Antagonists of these receptors have therapeutic potential in various disorders. nih.gov
Research into pyrazolo[3,4-d]pyridazine derivatives has identified potent antagonists for adenosine receptors. nih.gov Specifically, the introduction of a 3-phenyl group, a 7-benzylamino group, and a 1-methyl group onto the pyrazolopyridazine scaffold resulted in a compound (10b) with high affinity for the human A₁ and A₃ receptors. nih.gov This compound displayed an affinity (Ki) of 21 nM for the A₁ receptor and 55 nM for the A₃ receptor, acting as a potent antagonist. nih.gov
Table 2: Adenosine Receptor Antagonism by Pyrazolopyridazine Derivatives
| Compound | Receptor Subtype | Affinity (Ki) | Reference |
| 10b | Human A₁ | 21 nM | nih.gov |
| 10b | Human A₃ | 55 nM | nih.gov |
| 10b | Human A₂ₑ | 1.7 µM | nih.gov |
Antioxidant Activity Assessment (In Vitro Methods)
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in numerous chronic diseases. ceon.rs Compounds with antioxidant properties can help mitigate this damage. The antioxidant potential of various chemical derivatives is often evaluated using in vitro methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. nih.gov
While the antioxidant activity of this compound itself is not detailed, studies on related heterocyclic structures provide insights. For example, research on 5-aminopyrazole derivatives showed that some compounds possess in vitro radical scavenging properties. nih.gov Similarly, certain thieno[2,3-d]pyrimidine (B153573) derivatives have demonstrated antioxidant activity by inhibiting lipid peroxidation, although their potency was less than standard antioxidants like Trolox and quercetin. ceon.rs These findings suggest that the pyridazinone nucleus could be a scaffold for developing new antioxidant agents.
Cardiotonic and Vasodilator Mechanisms (In Vitro)
Pyridazinone derivatives have been recognized for their effects on the cardiovascular system, combining positive inotropic (heart muscle contraction) and vasodilatory (blood vessel relaxation) properties. sarpublication.com These actions make them promising candidates for the treatment of conditions like congestive heart failure. psu.edu The inotropic and vasodilatory properties of 4,5-dihydro-6-phenylpyridazin-3(2H)-ones are particularly well-documented. sarpublication.compsu.edu
The 6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone structure is a crucial component of many cardio-active derivatives. bohrium.com Research has focused on synthesizing and evaluating new derivatives for enhanced cardiotonic activity. bohrium.comnih.gov In vitro studies, often utilizing isolated perfused toad hearts (Straub's perfusion method), have been instrumental in assessing the positive inotropic effects, which refers to an increase in the force of myocardial contraction. bohrium.comnih.gov
In one study, a series of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives were synthesized and evaluated for their cardiotonic activity. nih.gov Most of the tested compounds influenced the contraction of the isolated toad heart, with several showing notable cardiotonic effects when compared to the known cardiotonic agent, levosimendan (B1675185). bohrium.comnih.gov For instance, compound 5a (from the study, specific structure not detailed in abstract) was identified as a particularly potent derivative with significant cardiotonic activity, even greater than that of levosimendan. bohrium.comnih.gov Another study highlighted compounds 1c , 1d , 2a , and 2d as demonstrating a clear cardiotonic effect. nih.govthieme-connect.com
The mechanism for some pyridazinone derivatives, such as 4,5-dihydro-6-[2-(4-methoxyphenyl)-1H-benzimidazol-5-yl]methyl-3(2H)-pyridazinone, is thought to involve an increase in the calcium sensitivity of troponin, which enhances calcium-induced contraction of cardiac muscle fibers. sarpublication.com
Table 1: Selected 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone Derivatives with In Vitro Cardiotonic Activity This table is for illustrative purposes based on the text. Specific quantitative data was not available in the cited abstracts.
| Compound ID | Observation | Reference |
|---|---|---|
| Compound 5a | Showed prominent cardiotonic activity, significantly higher than levosimendan. | bohrium.comnih.gov |
| Compound 1c | Demonstrated a clear cardiotonic effect compared to levosimendan. | nih.govthieme-connect.com |
| Compound 1d | Demonstrated a clear cardiotonic effect compared to levosimendan. | nih.govthieme-connect.com |
| Compound 2a | Demonstrated a clear cardiotonic effect compared to levosimendan. | nih.govthieme-connect.com |
| Compound 2d | Demonstrated a clear cardiotonic effect compared to levosimendan. | nih.govthieme-connect.com |
In addition to their cardiotonic effects, many 6-phenyl-3(2H)-pyridazinone derivatives exhibit potent vasorelaxant activity. In vitro assessments on isolated rat thoracic aorta show that these compounds can be significantly more potent than conventional vasodilators. nih.gov
One study reported two new series of pyridazinone derivatives with potent vasorelaxant activities, with EC₅₀ values ranging from 0.0025 to 2.9480 μM. These values indicate a much higher potency compared to reference standards like hydralazine (B1673433) (EC₅₀ = 18.21 μM), diazoxide (B193173) (EC₅₀ = 19.5 μM), and isosorbide (B1672297) mononitrate (EC₅₀ = 30.1 μM). Notably, compounds 4f , 4h , 5d , and 5e from this study showed superior activity with EC₅₀ values of 0.0136, 0.0117, 0.0053, and 0.0025 μM, respectively.
The mechanism underlying this vasorelaxation appears to be linked to the nitric oxide (NO) signaling pathway. The most potent compounds were found to significantly increase the expression of endothelial nitric oxide synthase (eNOS) mRNA and elevate the aortic levels of NO. For example, the four most active compounds increased eNOS mRNA expression by approximately 25% to 140.3% and raised aortic NO content by about 35.7% to 186.5% compared to nitroglycerin.
Table 2: In Vitro Vasorelaxant Activity of Selected Pyridazin-3-one Derivatives
| Compound | EC₅₀ (μM) | Reference |
|---|---|---|
| Derivative 4f | 0.0136 | |
| Derivative 4h | 0.0117 | |
| Derivative 5d | 0.0053 | |
| Derivative 5e | 0.0025 | |
| Hydralazine (Reference) | 18.21 | nih.gov |
| Diazoxide (Reference) | 19.5 | nih.gov |
| Nitroglycerin (Reference) | 0.1824 | nih.gov |
Mechanism of Action as Plant Activators (Induced Resistance, In Vivo in Plants)
Beyond human medicine, 3(2H)-pyridazinone derivatives have emerged as a novel class of plant activators. nih.gov These compounds represent an eco-friendly strategy for crop protection by inducing the plant's own immune system, rather than acting as direct pesticides. nih.govthieme-connect.de This approach, known as induced resistance, can provide broad-spectrum protection against a variety of pathogens. nih.gov
A key characteristic of plant activators is their ability to protect crops from diseases by triggering the plant's innate immune responses. nih.gov Studies have shown that 3(2H)-pyridazinone derivatives can induce resistance against a wide array of pathogens, including fungi, bacteria, and oomycetes. nih.gov
In vivo assays demonstrated that a majority of synthesized 3(2H)-pyridazinone compounds exhibited excellent, broad-spectrum induced resistance activity against tested diseases. nih.govthieme-connect.de For example, one derivative, designated as compound 32 , showed outstanding efficacy against four different types of pathogens, highlighting its potential as a new plant activator for comprehensive crop protection. nih.govthieme-connect.de This induced resistance is a systemic phenomenon, meaning that application to one part of the plant can confer protection to other, untreated parts. nih.gov
A defining feature of plant activators is that they are effective in vivo by modulating the plant's defense system, but they lack direct antimicrobial toxicity in vitro. nih.gov This distinguishes them from traditional fungicides and bactericides. nih.gov
To confirm this mechanism for the 3(2H)-pyridazinone derivatives, representative compounds that showed good in vivo resistance-inducing activity were tested for direct antimicrobial effects. nih.gov The results of these in vitro assays were clear: the tested compounds showed no direct antimicrobial activity against the pathogens when compared to positive controls (conventional antimicrobial agents). sarpublication.comnih.gov This absence of direct toxicity confirms that their protective effect in plants is genuinely due to the activation of the plant's immune response, making 3(2H)-pyridazinone derivatives a promising scaffold for developing new plant activators. sarpublication.comnih.gov
Table 3: In Vitro Antimicrobial Activity of Representative Plant-Activating 3(2H)-pyridazinone Derivatives This table summarizes findings that specific compounds lacked direct antimicrobial activity, a key feature of a plant activator. Specific inhibition data is not applicable as no activity was observed.
| Pathogen Type | Representative Compounds | In Vitro Activity | Reference |
|---|---|---|---|
| Fungi | Compounds with good in vivo activity | No direct antimicrobial activity | nih.gov |
| Bacteria | Compounds with good in vivo activity | No direct antimicrobial activity | nih.gov |
| Oomycete | Compounds with good in vivo activity | No direct antimicrobial activity | nih.gov |
Structure Activity Relationship Sar Studies of 5 Anilino 6 Phenyl 3 2h Pyridazinone Derivatives
Impact of Substitutions on the Anilino Moiety (Position 5) on Biological Activity
The anilino group at position 5 of the pyridazinone ring offers a critical site for modification, influencing the molecule's electronic properties, lipophilicity, and ability to form hydrogen bonds.
The electronic nature of substituents on the anilino phenyl ring can significantly modulate the biological activity of the entire molecule. Electron-donating groups (EDGs) increase electron density in the aromatic ring, which can enhance the nucleophilicity and basicity of the molecule. studypug.com Conversely, electron-withdrawing groups (EWGs) decrease electron density, making the molecule more electrophilic and potentially stabilizing negative charges. studypug.com
In analogous heterocyclic systems, the introduction of EDGs, such as methyl (–CH₃) or methoxy (B1213986) (–OCH₃) groups, has been shown to increase the potency of enzyme inhibition, whereas EWGs like fluoro (–F), chloro (–Cl), or trifluoromethyl (–CF₃) tend to decrease activity. nih.gov This suggests that for the 5-anilino-6-phenyl-3(2H)-pyridazinone scaffold, substituents on the anilino ring that enhance electron density may be favorable for certain biological targets. The positioning of these groups (ortho, meta, or para) would also be critical, affecting not only electronic distribution but also the steric fit of the molecule into a target's binding site.
Table 1: Predicted Impact of Substituents on the Anilino Phenyl Ring
| Substituent Type | Example Groups | Predicted Effect on Electron Density | Potential Impact on Activity |
|---|---|---|---|
| Electron-Donating (EDG) | -OH, -NH₂, -OR, -CH₃ | Increases | May enhance binding and potency |
This table is based on general principles of medicinal chemistry, as specific data for the 5-anilino moiety was not available in the provided search results.
Modification of the anilino nitrogen itself represents another avenue for SAR exploration. N-alkylation or N-acylation would alter the hydrogen-bonding capability of the anilino linker. The parent anilino group (–NH–) can act as a hydrogen bond donor. Replacing the hydrogen with an alkyl group (e.g., N-methyl) would eliminate this donor capacity, which could be detrimental if this interaction is crucial for binding to a biological target.
Furthermore, such modifications would increase the steric bulk around the linker, potentially altering the relative orientation of the anilino-phenyl ring and the pyridazinone core. This conformational change could either improve or hinder the molecule's fit within a receptor's active site.
Influence of Modifications on the 6-Phenyl Group
The phenyl ring at position 6 is a common feature in many biologically active pyridazinone derivatives and serves as a primary point for synthetic modification. sarpublication.com
The nature and position of substituents on the 6-phenyl ring have a profound impact on the biological profile of pyridazinone derivatives, influencing everything from analgesic and anti-inflammatory effects to cardiotonic and anticancer activity.
For instance, in the development of cardiotonic agents, pyridazinone derivatives with a substituted amino group at the para-position of the 6-phenyl ring have emerged as potent compounds with both inotropic and vasodilatory actions. sarpublication.com In other studies focused on analgesic and anti-inflammatory activities, the presence of a methyl group on the phenyl ring (6-(4-methylphenyl)) was found to produce active compounds. scholarsresearchlibrary.com
In the context of anticancer activity, the electronic properties of the substituent play a key role. Research on related pyridazine-fused compounds showed that introducing EWGs or EDGs onto a phenyl ring led to varied cytotoxicity. acs.org Notably, a derivative bearing a 3-nitrophenyl group, a strong EWG, exhibited the most potent antiproliferative activity against a pancreatic cancer cell line, suggesting that decreasing electron density in this part of the molecule can be beneficial for this specific activity. acs.org
Table 2: Observed Effects of Substitutions on the 6-Phenyl Ring
| Substituent/Modification | Position | Biological Activity Studied | Observed Outcome | Citation |
|---|---|---|---|---|
| Substituted amino group | para | Cardiotonic | Potent inotropic and vasodilatory actions | sarpublication.com |
| Methyl (–CH₃) | Not specified | Analgesic & Anti-inflammatory | Active compounds were produced | scholarsresearchlibrary.com |
Significance of Substitutions at the Pyridazinone Ring (Positions 2 and 4)
The pyridazinone ring itself is not merely a scaffold but an active participant in molecular interactions. The nitrogen at position 2 and the carbon at position 4 are particularly important sites for functionalization. sarpublication.com
The nitrogen atom at position 2 of the pyridazinone ring is a frequent target for modification, with substitutions at this site dramatically influencing the resulting pharmacological activity. The nature of the substituent can fine-tune the compound's properties to target different biological systems.
Studies on phosphodiesterase 4 (PDE4) inhibitors revealed that an unsubstituted N-H at position 2 was optimal for affinity. nih.gov Both N-methyl and N-benzyl derivatives were found to be less potent, indicating that the hydrogen bond donor function at this position is crucial for interacting with the PDE4B isoenzyme. nih.gov
Conversely, for analgesic and anti-inflammatory activities, the addition of specific side chains at the N-2 position has proven highly effective. The introduction of an acetamide (B32628) side chain was shown to enhance both analgesic and anti-inflammatory actions while reducing ulcerogenic effects. sarpublication.com In one series of compounds, a propionamide (B166681) linker attached to a 4-fluorophenyl piperazine (B1678402) moiety at the N-2 position resulted in the most active analgesic and anti-inflammatory agent. scholarsresearchlibrary.com
For monoamine oxidase B (MAO-B) inhibition, it was hypothesized that attaching a substituted benzalhydrazone to the N-2 position, particularly with electron-withdrawing groups on the benzalhydrazone ring, increased inhibitory activity. nih.gov
Table 3: Influence of N-2 Substitutions on Biological Activity
| N-2 Substituent | Biological Activity Studied | SAR Finding | Citation |
|---|---|---|---|
| Hydrogen (unsubstituted) | PDE4B Inhibition | Optimal for activity; N-methyl and N-benzyl groups decreased potency. | nih.gov |
| Acetamide side chain | Analgesic & Anti-inflammatory | Raised the analgesic and anti-inflammatory action. | sarpublication.com |
| -propionyl-[4-(4-fluorophenyl)piperazine] | Analgesic & Anti-inflammatory | The most active compound in its series. | scholarsresearchlibrary.com |
Effects of Functionalization at Position 4
The functionalization of the pyridazinone ring at position 4 is a critical strategy for modulating the biological activity of this compound derivatives. Research has shown that introducing various substituents at this position can significantly influence the compound's potency and pharmacological profile.
Studies focused on developing inhibitors for Fatty Acid Binding Protein 4 (FABP4) have explored the introduction of amino and ureido groups at position 4. nih.govsemanticscholar.org The synthesis of 4-amino and 4-ureido pyridazinone-based series has been a key area of investigation in the search for novel and potent FABP4 inhibitors. nih.govsemanticscholar.org Further modifications to the 4-amino group, such as acylation using different anhydrides, have been performed to explore the chemical space and optimize activity. nih.govsemanticscholar.org For instance, starting from a 4-amino pyridazinone intermediate, acylation can yield a variety of N-substituted derivatives. nih.gov
In the context of antinociceptive agents, 4-amino-5-substituted-3(2H)-pyridazinones have demonstrated significant, orally active analgesic properties. nih.govresearchgate.net The presence of the amino group at position 4 appears to be a key determinant for this activity. Other explorations have included the introduction of a carbamoyl (B1232498) group at position 4, further highlighting its importance as a point for chemical modification. sarpublication.com Additionally, palladium-catalyzed synthesis has enabled the creation of derivatives like 5-alkylidene-6-phenyl-pyridazin-3(2H)-ones, where the presence of oxygenated functions on the vinyl group at a nearby position was found to confer the highest antiplatelet activity, indirectly emphasizing the electronic and steric environment around position 4. scholarsresearchlibrary.com
The following table summarizes the effects of various substituents at position 4 on the biological activity of pyridazinone derivatives, based on findings from several research endeavors.
Table 1: Effect of Position 4 Substituents on Biological Activity
| Substituent at Position 4 | Target/Activity | Research Finding | Reference |
|---|---|---|---|
| Amino (-NH₂) | FABP4 Inhibition | Serves as a key scaffold for developing potent inhibitors. | nih.govsemanticscholar.org |
| Ureido (-NHCONH₂) | FABP4 Inhibition | Investigated as a promising functionality for FABP4 inhibitors. | nih.govsemanticscholar.org |
| Acylated Amino (-NHCOR) | FABP4 Inhibition | Acylation of the 4-amino group allows for SAR exploration and activity optimization. | nih.gov |
| Amino (-NH₂) | Antinociceptive | Confers potent, orally active analgesic effects. | nih.govresearchgate.net |
Conformational Flexibility and Rigidity in Relation to Activity
The three-dimensional conformation of a molecule is paramount for its interaction with a biological target. For this compound derivatives, the balance between conformational flexibility and rigidity plays a crucial role in determining biological activity. A molecule must adopt a specific conformation (the bioactive conformation) to fit optimally into the binding site of a receptor or enzyme.
Computational methods such as molecular dynamic simulations are employed to understand the conformational behavior of pyridazinone-based ligands and to validate their binding poses within a target protein. nih.gov These simulations provide insights into the dynamic nature of the ligand-protein interactions, confirming the stability of the binding mode and the key interactions predicted by docking studies. nih.gov
The pyridazinone scaffold itself provides a relatively rigid core, which serves as a foundation for positioning substituents in defined spatial orientations. However, the bonds connecting the phenyl and anilino groups at positions 6 and 5, respectively, as well as any side chains, allow for a degree of rotational freedom. This flexibility can be advantageous, enabling the molecule to adapt its conformation to the specific topology of the target's binding pocket.
Conversely, in some cases, restricting conformational freedom by creating more rigid analogues can lead to an increase in potency. This is because a rigid molecule pre-pays the entropic penalty of adopting the bioactive conformation. An example of this approach involves the synthesis of rigid analogues like benzo[h]cinnolin-3,5-diones from 6-phenyl-2,4-substituted-3(2H)-pyridazinones to evaluate their effects on platelet aggregation inhibition. nih.gov The design of such rigid structures helps to probe the specific conformational requirements of the target. Understanding the optimal conformation is a key aspect of structure-assisted drug design for this class of compounds. researchgate.net
Identification of Pharmacophoric Features for Target Interactions
A pharmacophore is defined by the International Union of Pure and Applied Chemistry (IUPAC) as the ensemble of steric and electronic features necessary to ensure optimal supramolecular interactions with a specific biological target and to trigger or block its biological response. nih.gov Identifying the pharmacophoric features of this compound derivatives is essential for understanding their mechanism of action and for designing new, more potent molecules.
In silico studies have been instrumental in elucidating the key pharmacophoric features for this scaffold. nih.gov For a series of pyridazin-3-one derivatives designed as vasorelaxant agents, a validated pharmacophore model was generated that consisted of two hydrogen bond acceptors (HBA) and one aromatic ring (RA) feature. nih.gov The distances and angles between these features were found to be critical for activity. nih.gov This model, which showed a high correlation with the experimental biological data, can be used to predict the activity of novel compounds. nih.gov
Pharmacophore mapping is a powerful tool used in virtual screening to identify potential new targets for a set of molecules or to screen libraries for new active compounds. nih.govnih.gov For instance, a library of pyridazinone-based analogues was screened against thousands of receptor-based pharmacophore models to identify potential protein targets, with aspartate aminotransferase being highlighted as a valid candidate. nih.gov
The typical features that constitute a pharmacophore include hydrogen bond donors and acceptors, hydrophobic groups, aromatic rings, and positively or negatively ionizable groups. nih.gov For the this compound core, the key features are generally recognized as follows:
Table 2: Key Pharmacophoric Features of Pyridazinone Derivatives
| Pharmacophoric Feature | Location on Scaffold | Potential Role in Target Interaction | Reference |
|---|---|---|---|
| Hydrogen Bond Acceptor (HBA) | The carbonyl oxygen (C=O) at position 3 of the pyridazinone ring. | Forms a crucial hydrogen bond with donor residues (e.g., backbone NH or side-chain OH/NH₂) in the target's active site. | nih.govnih.gov |
| Hydrogen Bond Acceptor (HBA) | The nitrogen atom at position 2 of the pyridazinone ring. | Can act as a second hydrogen bond acceptor, contributing to binding affinity and specificity. | nih.govnih.gov |
| Hydrogen Bond Donor (HBD) | The amine (N-H) of the anilino group at position 5. | Can form a hydrogen bond with an acceptor residue in the target's active site. | nih.gov |
| Aromatic Ring (RA) | The phenyl group at position 6. | Participates in hydrophobic or π-π stacking interactions with aromatic residues (e.g., Phe, Tyr, Trp) in the binding pocket. | nih.govnih.gov |
Stereochemical Considerations in Activity Modulation
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in biological activity. nih.gov Since biological targets such as enzymes and receptors are chiral, they often interact differently with the stereoisomers (e.g., enantiomers or diastereomers) of a drug molecule. nih.gov
The parent scaffold of this compound is achiral. However, the introduction of substituents at various positions can create one or more chiral centers, leading to the existence of stereoisomers. For example, the synthesis of derivatives such as N-(4-bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]-propanamide results in a chiral center at the alpha-carbon of the propanamide side chain attached at position 1. nih.gov
When a chiral center is present, the resulting enantiomers can exhibit significant differences in biological activity. One enantiomer may fit perfectly into the binding site of a target, leading to a potent effect, while the other enantiomer may bind weakly or not at all. nih.gov This stereoselectivity is a fundamental principle in pharmacology and medicinal chemistry.
Furthermore, stereochemistry can influence not only the binding affinity (pharmacodynamics) but also the absorption, distribution, metabolism, and excretion (ADME) properties of a compound (pharmacokinetics). nih.gov For instance, the cellular uptake of a compound can be mediated by stereoselective transport systems, as has been observed for other classes of bioactive molecules. nih.gov
Therefore, when designing new derivatives of this compound that contain chiral elements, it is crucial to synthesize and evaluate the individual stereoisomers separately. This approach allows for the identification of the more active and potentially safer isomer (the eutomer) and provides a deeper understanding of the structure-activity relationship at a three-dimensional level. Molecular modeling can also shed light on the structural and stereochemical requirements for efficient interaction with a biological target, guiding the synthesis of the most promising isomers. nih.gov
Future Research Directions and Translational Perspectives for 5 Anilino 6 Phenyl 3 2h Pyridazinone
Exploration of Novel Derivatization Pathways for Enhanced Potency and Selectivity
The core structure of 5-anilino-6-phenyl-3(2H)-pyridazinone offers multiple sites for chemical modification to enhance biological activity, selectivity, and pharmacokinetic properties. Future research should systematically explore derivatization at the anilino moiety, the pyridazinone ring's N-2 position, and the C-6 phenyl group.
The synthesis of the parent compound, 5-amino-6-phenyl-3(2H)-pyridazinone, has been described and serves as a key starting point. google.com The anilino group can be introduced via nucleophilic substitution of a suitable precursor, such as 5-halo-6-phenyl-3(2H)-pyridazinone, with aniline. Research on related 5-alkylamino-3(2H)-pyridazinones has shown this to be a viable synthetic route. researchgate.net
Future derivatization efforts could focus on:
Substitution on the Anilino Phenyl Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups, halogens, alkyl, or alkoxy groups) onto the phenyl ring of the anilino moiety. This can modulate the electronic properties and steric bulk, potentially improving target binding affinity and specificity.
Modification at the N-2 Position: The nitrogen at the 2-position of the pyridazinone ring is a common site for substitution. Alkylation or acylation at this position can significantly impact activity. For instance, the introduction of arylpiperazinyl alkyl chains has led to potent analgesic compounds in other pyridazinone series. sarpublication.com
Substitution on the C-6 Phenyl Ring: While the core includes a phenyl group at C-6, adding substituents to this ring could influence activity. Studies on related compounds have shown that para-substitution on the C-6 phenyl ring can yield potent inodilating agents. nih.gov
A systematic exploration of these derivatization pathways will enable the development of comprehensive Structure-Activity Relationships (SAR), guiding the optimization of this scaffold for specific biological targets.
Table 1: Proposed Derivatives of this compound for SAR Studies This table is interactive. Sort columns by clicking headers.
| Derivative Type | Modification Site | Example Substituent (R) | Rationale |
|---|---|---|---|
| Anilino Ring Substituted | 4'-position of anilino-phenyl | -Cl, -F, -OCH₃, -NO₂ | Modulate electronic properties and hydrogen bonding potential. |
| N-2 Alkylated | N-2 of pyridazinone ring | -CH₃, -CH₂CH₂-piperazine | Improve pharmacokinetic properties and explore new binding interactions. |
| C-6 Phenyl Substituted | 4-position of C-6 phenyl ring | -CN, -SO₂NH₂ | Enhance potency for cardiovascular targets based on known analogs. nih.gov |
Advanced Mechanistic Studies in Complex Biological Systems (Non-Clinical)
The broad bioactivity of the pyridazinone class suggests that this compound could modulate several signaling pathways. nih.gov Future non-clinical research must focus on elucidating its precise mechanism(s) of action. Analogs such as 5-amino-6-phenyl-3(2H)-pyridazinone have been investigated as cardiotonic agents, and other 5-substituted derivatives show potent antiplatelet activity, often through the inhibition of phosphodiesterases (PDEs). nih.govgoogle.com
Prospective mechanistic studies should include:
Enzyme Inhibition Assays: Screening against a panel of enzymes implicated in inflammation and cardiovascular disease, such as cyclooxygenases (COX-1/COX-2), various phosphodiesterase isoforms (especially PDE3), and protein kinases. nih.govnih.gov
Receptor Binding Assays: Investigating potential interactions with receptors known to be modulated by pyridazinones, such as N-formyl peptide receptors (FPRs), which play a role in inflammation. nih.gov
Cell-Based Functional Assays: Using cell lines to study the compound's effect on inflammatory pathways (e.g., measuring inhibition of LPS-induced cytokine production in monocytic cells) or cardiovascular functions (e.g., assessing vasorelaxant effects on aortic rings). nih.govnih.gov
These studies will be critical for identifying the primary molecular targets and understanding the cellular consequences of target engagement, providing a rationale for translational development.
Investigation of Multi-Targeting Strategies
The ability of pyridazinone derivatives to interact with multiple biological targets opens up the possibility of developing multi-target ligands for complex diseases like cancer or neuroinflammation. nih.gov Research has shown that some pyridazinone scaffolds can inhibit multiple kinases or act on both inflammatory and cardiovascular targets. nih.govnih.gov
Future research should investigate whether this compound or its derivatives can be optimized as multi-target agents. A strategic approach would involve:
Initial Target Profile Screening: Broadly screening the lead compound against a diverse panel of kinases, G-protein coupled receptors, and other targets implicated in multifactorial diseases.
Structure-Based Design for Dual Activity: If initial screening reveals activity against two or more relevant targets (e.g., a kinase and a PDE), computational modeling can be used to design single molecules that retain potent affinity for both.
Synthesis and Evaluation of Dual-Target Ligands: Synthesizing the designed compounds and evaluating them in relevant biochemical and cell-based assays to confirm their multi-target profile.
This strategy could lead to the development of novel therapeutics with enhanced efficacy or a modified side-effect profile compared to single-target agents.
Theoretical and Computational Advancements in Drug Design and Discovery
Computer-aided drug design (CADD) is an indispensable tool for accelerating the discovery and optimization of novel therapeutic agents. nih.gov For the this compound scaffold, computational methods can guide synthetic efforts and provide insights into its mechanism of action.
Future computational research should focus on:
Molecular Docking: Once primary biological targets are identified (as per section 7.2), molecular docking studies can predict the binding poses of this compound and its derivatives within the target's active site. This can explain observed SAR and guide the design of more potent analogs. semanticscholar.org
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate the physicochemical properties of a series of derivatives with their biological activity. These models can then be used to predict the activity of virtual compounds before their synthesis.
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties for newly designed derivatives. This helps in prioritizing compounds with favorable drug-like properties for synthesis, saving time and resources. mdpi.com
Density Functional Theory (DFT) Studies: Using DFT calculations to investigate the electronic structure, molecular electrostatic potential, and frontier molecular orbitals of the lead compound and its analogs. This provides fundamental insights into their reactivity and interaction capabilities. mdpi.com
Table 2: Application of Computational Methods to this compound Research This table is interactive. Use the search bar to filter.
| Computational Method | Objective | Expected Outcome | Relevant Analogs Studied |
|---|---|---|---|
| Molecular Docking | Predict binding mode at target site | Rationalization of SAR, design of potent inhibitors | FABP4 inhibitors, eNOS modulators nih.govsemanticscholar.org |
| QSAR | Correlate structure with activity | Predictive model for virtual screening | Various bioactive pyridazinones |
| ADMET Prediction | Assess drug-likeness | Prioritization of compounds for synthesis | Novel pyridazinone derivatives mdpi.com |
Application in Agrochemical Research as Novel Plant Activators
Beyond pharmaceuticals, pyridazinone derivatives have demonstrated significant potential in agriculture as fungicides, herbicides, and plant growth regulators. nih.govresearchgate.net Specifically, derivatives of 5-chloro-6-phenyl-pyridazin-3(2H)-one have shown promising antifungal activity against various plant pathogens. nih.govresearchgate.net
The this compound scaffold is a logical candidate for agrochemical screening. Future research in this area should involve:
Antifungal and Antibacterial Screening: Evaluating the lead compound and its derivatives against a panel of economically important plant pathogens, such as Gibberella zeae and Fusarium oxysporum. researchgate.net
Herbicide and Plant Growth Regulation Assays: Testing for pre- and post-emergent herbicidal activity and assessing effects on plant growth, such as root elongation and seed germination.
SAR for Agrochemical Activity: Synthesizing analogs, particularly by modifying the anilino and C-6 phenyl rings, to establish a clear SAR for desired agrochemical properties. The synthetic pathway from 5-chloro-6-phenyl-pyridazin-3(2H)-one provides a direct route to explore various 5-substituted analogs, including the 5-anilino derivative. researchgate.net
Investigating this scaffold for agrochemical use could lead to the development of novel crop protection agents, potentially with new mechanisms of action.
Q & A
Q. Basic
- In vitro : Platelet-rich plasma (PRP) assays using ADP or collagen as agonists to measure inhibition of aggregation .
- In vivo : Rodent models (e.g., FeCl₃-induced thrombosis) to assess antithrombotic efficacy. For cardioactivity, Langendorff perfused heart models evaluate positive inotropic effects .
Advanced
Mechanistic studies require:
- Flow cytometry to quantify P-selectin expression (platelet activation marker).
- Calcium flux assays in cardiomyocytes to assess PDE3 inhibition and cAMP modulation .
- Ischemia-reperfusion injury models to test cardioprotective effects, with endpoints like infarct size and troponin levels .
How can researchers resolve contradictions in reported biological data for pyridazinone derivatives?
Basic
Discrepancies often arise from variations in assay conditions (e.g., agonist concentration in platelet assays) or animal strains. Standardizing protocols (e.g., using human PRP vs. murine models) and validating findings across multiple labs can mitigate these issues .
Advanced
Advanced approaches include:
- Meta-analysis of dose-response curves to identify outliers.
- Proteomic profiling to distinguish off-target effects (e.g., COX-1 vs. P2Y₁₂ inhibition).
- Pharmacokinetic studies to correlate plasma concentrations with efficacy, addressing bioavailability differences .
What strategies optimize the pharmacokinetic profile of this compound derivatives?
Q. Advanced
- Prodrug design : Esterification of carboxylic acid derivatives (e.g., ethyl esters) to enhance oral absorption .
- Metabolic stability : Introducing fluorine atoms or methyl groups to block CYP450-mediated oxidation .
- Tissue targeting : Conjugation with polyethylene glycol (PEG) or nanoparticle encapsulation to improve cardiac bioavailability .
How does the 4,5-dihydro modification of the pyridazinone ring affect pharmacological activity?
Advanced
Saturation of the 4,5-bond reduces planarity, altering binding to flat enzymatic pockets (e.g., PDE3A). Dihydro derivatives show enhanced selectivity for cardiac targets over platelet PDE3B, minimizing bleeding risks in antithrombotic therapy . Computational studies (MD simulations) reveal that dihydro modification increases conformational flexibility, enabling better adaptation to binding sites .
What analytical techniques are essential for purity assessment and structural elucidation?
Q. Basic
Q. Advanced
- LC-MS/MS for detecting trace impurities (e.g., diastereomers or hydrolyzed byproducts).
- 2D-NMR (COSY, NOESY) to resolve regiochemical ambiguities in substituted analogs .
Are there known off-target effects or toxicity concerns for this compound class?
Advanced
Pyridazinones may inhibit hERG channels (cardiotoxicity risk) or cause hepatotoxicity at high doses. Mitigation strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
